molecular formula C10H12INO3 B1313750 3-Iodo-L-tyrosine methyl ester CAS No. 70277-02-0

3-Iodo-L-tyrosine methyl ester

Cat. No. B1313750
CAS RN: 70277-02-0
M. Wt: 321.11 g/mol
InChI Key: MBOJFMMTOKMYMT-QMMMGPOBSA-N
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Description

3-Iodo-L-tyrosine methyl ester is a compound with the CAS Number: 70277-02-0 and a molecular weight of 321.11 . Its IUPAC name is methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate .


Synthesis Analysis

The synthesis of 3-Iodo-L-tyrosine methyl ester involves a Heck coupling reaction. A mixture of the styrene, the Boc-3-iodo-L-tyrosine methyl ester or Boc-3,5-diiodo-L-tyrosine, DIPEA, Pd(OAc)2, and P(o-tol)3 in anhydrous DMF is stirred under nitrogen at 100 °C for 4-12 hours .


Molecular Structure Analysis

The molecular structure of 3-Iodo-L-tyrosine methyl ester is represented by the linear formula C10H12INO3 . The InChI code is 1S/C10H12INO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m0/s1 .


Chemical Reactions Analysis

3-Iodo-L-tyrosine methyl ester is an intermediate in the synthesis of thyroid hormones, derived from the iodination of tyrosine at the meta-position of the benzene ring . It can combine with diiodotyrosine to form triiodothyronine .


Physical And Chemical Properties Analysis

3-Iodo-L-tyrosine methyl ester has a molecular weight of 321.11 . The H-atoms of the methyl group are positioned geometrically (d (C–H) = 0.96 Å) .

Scientific Research Applications

Application 1: Prodrug for L-Tyrosine

  • Scientific Field : Pharmacology
  • Summary of Application : 3-Iodo-L-tyrosine methyl ester is used as a prodrug for L-tyrosine . Prodrugs are often designed for their behavior in solution, and understanding their solid-state properties is the first step in mastering drug delivery .
  • Methods of Application : The crystal structure of L-tyrosine methyl ester has been determined and compared to published structures of L-tyrosine and its ethyl and n-butyl esters .
  • Results or Outcomes : It was found that L-tyrosine methyl ester is very stable (28 years stored at room temperature), and its hydrolysis rate is relatively low, making it one of the better prodrugs among the alkyl esters of tyrosine .

Application 2: Imaging Agent for Amino Acid Transport

  • Scientific Field : Nuclear Medicine
  • Summary of Application : 3-Iodo-L-tyrosine methyl ester is used as an imaging agent for amino acid transport .
  • Methods of Application : The transport characteristics of 3-Iodo-L-tyrosine methyl ester were investigated in a porcine kidney epithelial cell line using cell monolayers grown on microporous membrane filters .
  • Results or Outcomes : Bi-directional transcellular transport of 3-Iodo-L-tyrosine methyl ester was observed, corresponding to secretion and reabsorption in the proximal tubule .

Application 3: Inhibition of Tyrosine Hydroxylase

  • Scientific Field : Biochemistry
  • Summary of Application : 3-Iodo-L-tyrosine is used in the inhibition of tyrosine hydroxylase .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Future Directions

3-Iodo-L-tyrosine, a pathway inhibitor in the synthesis of the neurotransmitter dopamine, was used to determine the effects of decreased dopamine levels in social spacing of Drosophila melanogaster . This suggests potential future directions in the study of neurotransmitters and behavior.

properties

IUPAC Name

methyl (2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO3/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6/h2-4,8,13H,5,12H2,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOJFMMTOKMYMT-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459640
Record name 3-Iodo-L-tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-L-tyrosine methyl ester

CAS RN

70277-02-0
Record name 3-Iodo-L-tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
SE Rokita - The Journal of Organic Chemistry, 2003 - ACS Publications
… In contrast, the fully protected N-BOC-3-iodo-l-tyrosine methyl ester efficiently cross-coupled with ethynyltrimethylsilane in yields of 96%. The resulting product was easily desilylated …
Number of citations: 23 pubs.acs.org
E Morera, G Ortar - Synthetic Communications, 2001 - Taylor & Francis
… Crude 3-iodo-L-tyrosine methyl ester hydrochloride, … A mixture of N-Boc-3-iodo-L-tyrosine methyl ester (1a, 421 mg, 1 … manner using N-Cbz-3-iodo-L-tyrosine methyl ester (1b, 455 mg, 1 …
Number of citations: 12 www.tandfonline.com
A Khatyr, R Ziessel - Synthesis, 2001 - thieme-connect.com
The synthesis of stable terpyridine and bipyridine frames substituted with l-tyrosine fragments is reported. These highly functionalized compounds have been prepared from the …
Number of citations: 10 www.thieme-connect.com
BS Moon, KC Lee, SD Yang, DY Chi, KS Chun - Proceedings of the Korean …, 2005 - kns.org
… N-(tert-butoxycarbonyl)-3-iodo-L-tyrosine methyl ester (7) was prepared by the reaction of (… N-(tertbutoxycarbonyl)-3-iodo-L-tyrosine methyl ester (8) was synthesized with MOMCl, NaH …
Number of citations: 5 www.kns.org
L Hunter, CA Hutton - Australian journal of chemistry, 2003 - CSIRO Publishing
… The mixture was concentrated in vacuo to give 3-iodo-L-tyrosine methyl ester hydrochloride as a white solid (5.6 g). The solid was dissolved in methanol (40 mL), Na2CO3 (2.6 g, 24.5 …
Number of citations: 8 www.publish.csiro.au
BS Moon, TS Lee, KC Lee, GI An, GJ Cheon… - Bioorganic & Medicinal …, 2007 - Elsevier
… N-(tert-butoxycarbonyl)-3-iodo-l-tyrosine methyl ester (7) was prepared by the reaction of (… MOM protected N-(tert-butoxycarbonyl)-3-iodo-l-tyrosine methyl ester (8a) was synthesized …
Number of citations: 17 www.sciencedirect.com
Y Hitotsuyanagi, M Odagiri, S Kato… - … A European Journal, 2012 - Wiley Online Library
… Iodotyrosine derivative 8, obtained by O-benzylation of N-Boc-3-iodo-L-tyrosine methyl ester (7), was converted into boronic acid 9, which, after subsequent hydrolysis, gave carboxylic …
R Liu - 1993 - search.proquest.com
Starting from L-tyrosine, a series of C $\sb2 $ macrocyclic receptors (1, 2, 3 and 4) were synthesized. The solution phase conformations of molecules 1, 2, 3, 4 and their ability to …
Number of citations: 0 search.proquest.com
Y Hitotsuyanagi, T Tsuchiya, M Ohata… - Chemistry–An Asian …, 2016 - Wiley Online Library
… Boronic acid substituted N-protected l-tyrosine 6 9 was coupled with 3-iodo-l-tyrosine methyl ester (7) to give dipeptide 8 in 83 % yield, which was then treated with copper(II) acetate, 4-(…
Number of citations: 7 onlinelibrary.wiley.com
D Yohannes - 1991 - search.proquest.com
The glycoprotein characteristic of plant cell walls undergoing extensin growth has been shown to contain the crosslinking amino acid isodityrosine. The structure of isodityrosine is an …
Number of citations: 3 search.proquest.com

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